molecular formula C27H35N3O3S B301167 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

Numéro de catalogue B301167
Poids moléculaire: 481.7 g/mol
Clé InChI: LXPYXBCBBITIJI-SBEYKLCGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, also known as DABO-2, is a thiazolidinone derivative that has attracted considerable attention in scientific research due to its potential therapeutic properties. This compound has been studied extensively for its ability to inhibit the replication of HIV-1 and to act as a potent antiviral agent. In

Mécanisme D'action

The mechanism of action of 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is not fully understood, but it is believed to act by inhibiting the reverse transcriptase enzyme of HIV-1. This enzyme is essential for the replication of the virus, and inhibition of its activity can prevent the virus from replicating and spreading. 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has also been shown to inhibit the activity of other enzymes involved in viral replication, such as integrase and protease.
Biochemical and Physiological Effects:
5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as an antiviral and anticancer agent. It has also been shown to have low cytotoxicity and to be well-tolerated in animal models. In addition, 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one in lab experiments is its potency and specificity against HIV-1. It has been shown to be effective against a wide range of HIV-1 strains, including those that are resistant to other antiretroviral drugs. However, one limitation of using 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one in lab experiments is its high cost and limited availability, which can make it difficult to obtain for research purposes.

Orientations Futures

There are several future directions for research on 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one. One area of interest is the development of more potent and selective analogs of 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one that could be used as antiviral and anticancer agents. Another area of research is the investigation of the mechanism of action of 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, which could lead to the development of new drugs that target HIV-1 and other viral infections. Additionally, the potential use of 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one in combination with other antiretroviral drugs or anticancer agents should be explored, as this could lead to synergistic effects and improved therapeutic outcomes.

Méthodes De Synthèse

The synthesis of 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one involves the condensation of 2-ethoxy-4-formylphenylhydrazine with 2-(4-ethoxyphenyl)aminothiazole in the presence of acetic acid. The resulting intermediate is then reacted with diethylamine and propyl bromide to yield the final product. This method has been optimized to provide high yields and purity of 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one.

Applications De Recherche Scientifique

5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its antiviral properties, particularly in inhibiting the replication of HIV-1. It has been shown to have potent activity against a wide range of HIV-1 strains, including those that are resistant to other antiretroviral drugs. In addition to its antiviral activity, 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has also been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.

Propriétés

Nom du produit

5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

Formule moléculaire

C27H35N3O3S

Poids moléculaire

481.7 g/mol

Nom IUPAC

(5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-ethoxyphenyl)imino-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H35N3O3S/c1-6-17-30-26(31)25(34-27(30)28-21-12-15-23(16-13-21)32-9-4)18-20-11-14-22(29(7-2)8-3)19-24(20)33-10-5/h11-16,18-19H,6-10,17H2,1-5H3/b25-18-,28-27?

Clé InChI

LXPYXBCBBITIJI-SBEYKLCGSA-N

SMILES isomérique

CCCN1C(=O)/C(=C/C2=C(C=C(C=C2)N(CC)CC)OCC)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCCN1C(=O)C(=CC2=C(C=C(C=C2)N(CC)CC)OCC)SC1=NC3=CC=C(C=C3)OCC

SMILES canonique

CCCN1C(=O)C(=CC2=C(C=C(C=C2)N(CC)CC)OCC)SC1=NC3=CC=C(C=C3)OCC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.